molecular formula C14H12BrN3O3S B315721 {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE

{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE

Cat. No.: B315721
M. Wt: 382.23 g/mol
InChI Key: LGGWUMZMXBPHTD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE is a complex organic compound with a unique structure that includes bromine, methoxy, and sulfanylideneimidazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12BrN3O3S

Molecular Weight

382.23 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(E)-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C14H12BrN3O3S/c1-18-13(19)10(17-14(18)22)6-8-5-9(15)12(21-4-3-16)11(7-8)20-2/h5-7H,4H2,1-2H3,(H,17,22)/b10-6+

InChI Key

LGGWUMZMXBPHTD-UXBLZVDNSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#N)OC)NC1=S

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC#N)OC)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#N)OC)NC1=S

Origin of Product

United States

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